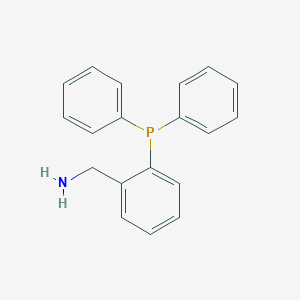

(2-(Diphenylphosphino)phenyl)methanamine

Descripción general

Descripción

(2-(Diphenylphosphino)phenyl)methanamine is an organic compound with the molecular formula C19H18NP. It is a white to pale yellow solid that is commonly used as a ligand in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diphenylphosphino)phenyl)methanamine typically involves the reaction of benzylamine with diphenylphosphine. The process can be summarized as follows:

Starting Materials: Benzylamine and diphenylphosphine.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: Benzylamine is reacted with diphenylphosphine in the presence of a suitable solvent, such as toluene or THF (tetrahydrofuran).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Use of large-scale reactors to accommodate higher volumes of starting materials.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Diphenylphosphino)phenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions

Major Products Formed

Phosphine Oxides: Formed during oxidation reactions.

Secondary Amines: Produced during reduction reactions.

Substituted Phosphines: Result from substitution reactions

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Organometallic Chemistry and Catalysis

DPPM is frequently utilized as a ligand in organometallic chemistry, particularly in catalytic reactions such as cross-coupling reactions. Its ability to stabilize metal complexes enhances the efficiency of catalysts used in organic transformations.

- Example Case Study : A study demonstrated that DPPM could facilitate palladium-catalyzed Suzuki-Miyaura coupling reactions, leading to high yields of biaryl compounds. The effectiveness of DPPM as a ligand was attributed to its steric and electronic properties, which improved the catalyst's reactivity and selectivity .

1.2 Click Chemistry

DPPM is also employed in click chemistry, a powerful tool for synthesizing diverse chemical compounds. Its phosphine moiety plays a crucial role in facilitating the formation of stable intermediates during reactions.

- Data Table: Click Chemistry Reactions Using DPPM

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Copper-catalyzed azide-alkyne | Cu(I) | 85 | |

| Palladium-catalyzed coupling | Pd(0) | 90 |

Medicinal Chemistry

2.1 Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of DPPM derivatives against various bacterial strains. The compound's ability to form stable complexes with metal ions enhances its biological activity.

- Case Study : A ligand derived from DPPM was synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

2.2 Drug Delivery Systems

DPPM has been investigated for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their solubility and bioavailability.

- Data Table: Antimicrobial Activity of DPPM Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| DPPM-Au(I) Complex | Staphylococcus aureus | 15 | |

| DPPM-Cu(II) Complex | Escherichia coli | 18 |

Materials Science

3.1 Synthesis of Functional Materials

DPPM is utilized in the synthesis of functional materials such as phosphorescent polymers and luminescent complexes. Its phosphine group contributes to the electronic properties necessary for these applications.

- Case Study : Research has shown that incorporating DPPM into polymer matrices enhances their luminescent properties, making them suitable for applications in optoelectronics and light-emitting devices .

3.2 Coordination Complexes

The formation of coordination complexes with transition metals using DPPM has been explored for developing new materials with unique optical and electronic properties.

- Data Table: Properties of DPPM Coordination Complexes

| Metal Ion | Coordination Number | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(II) | 4 | 5.5 | Catalysis |

| Ag(I) | 2 | 6.0 | Luminescent materials |

Mecanismo De Acción

The mechanism of action of (2-(Diphenylphosphino)phenyl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The phosphine group in the compound plays a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparación Con Compuestos Similares

Similar Compounds

Bis(2-(diphenylphosphino)phenyl)amine: Similar in structure but contains an additional phosphine group.

®-1-(2-(Diphenylphosphino)phenyl)ethylamine: Contains an ethylamine group instead of a methanamine group

Uniqueness

(2-(Diphenylphosphino)phenyl)methanamine is unique due to its specific structure, which allows it to form stable complexes with a wide range of transition metals. This property makes it highly versatile and valuable in various chemical and industrial applications .

Actividad Biológica

(2-(Diphenylphosphino)phenyl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a diphenylphosphino group attached to a phenylmethanamine backbone. Its chemical structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound and its derivatives may exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that complexes formed with this ligand can inhibit tumor cell growth. For instance, a related ruthenium complex demonstrated significant cytotoxicity against S180 sarcoma cells, with an IC50 value of 17.02 μM, while showing lower toxicity towards normal lymphocytes (IC50 = 53.73 μM) .

- Antimicrobial Properties : The compound may also possess antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies have shown that modifications in the phenyl rings can enhance antibacterial efficacy .

Antitumor Studies

A study focused on ruthenium complexes containing this compound demonstrated their ability to induce apoptosis in cancer cells. The mechanisms included:

- Mitochondrial Membrane Potential Disruption : Treatment led to a decrease in mitochondrial membrane potential.

- Caspase Activation : Increased activation of caspases 3 and 8 was noted, indicating involvement in apoptotic pathways.

- Gene Expression Changes : Upregulation of pro-apoptotic factors such as Tp53 and Bax was observed, alongside downregulation of anti-apoptotic Bcl-2 .

Antimicrobial Activity

In another study assessing the antimicrobial effects of phenylaminonaphthoquinones, which share structural similarities with this compound:

- Compounds exhibited potent activity against Staphylococcus aureus and Plasmodium falciparum, with IC50 values significantly lower than those of standard treatments like chloroquine .

- Molecular docking studies indicated strong interactions with key bacterial proteins, suggesting potential mechanisms for their antimicrobial effects .

Data Table: Biological Activity Overview

| Biological Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | S180 Cells | 17.02 μM | Induces apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | Varies | Disrupts cellular membranes and inhibits growth |

| Antiparasitic | Plasmodium falciparum | Varies | Inhibits dihydroorotate dehydrogenase |

Case Studies

- Ruthenium Complexes : A series of ruthenium complexes incorporating this compound were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated promising antitumor activity with selective toxicity towards cancer cells over normal cells .

- Antimicrobial Testing : A library of phenylaminonaphthoquinones was evaluated against multiple bacterial strains. Notably, certain analogues showed enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications for improved efficacy .

Propiedades

IUPAC Name |

(2-diphenylphosphanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWQMZQAMZETMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455945 | |

| Record name | AGN-PC-0NG7IN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177263-77-3 | |

| Record name | AGN-PC-0NG7IN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(diphenylphosphino)phenyl)MethanaMine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.